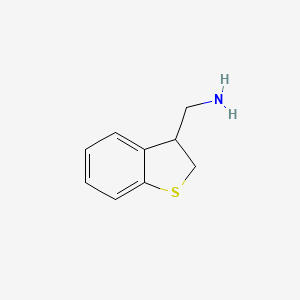

(2,3-Dihydro-1-benzothiophen-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzothiophen-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVCZXNKQGIFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528707-80-3 | |

| Record name | (2,3-dihydro-1-benzothiophen-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of 2,3 Dihydro 1 Benzothiophen 3 Yl Methanamine Derivatives

Reactions Involving the Amine Functionality

The primary amine group in (2,3-dihydro-1-benzothiophen-3-yl)methanamine is a versatile functional group that readily participates in a variety of nucleophilic reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with modified physicochemical and biological properties.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine makes it susceptible to acylation and sulfonylation. These reactions are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.

Acylation: this compound can be acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of N-acyl derivatives. The general scheme for the acylation reaction is presented below. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

Reaction Scheme: this compound + R-COCl → N-((2,3-Dihydro-1-benzothiophen-3-yl)methyl)acetamide

Sulfonylation: Similarly, sulfonylation of the primary amine with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This transformation is crucial for the synthesis of compounds with potential therapeutic applications, as the sulfonamide group is a well-known pharmacophore.

Reaction Scheme: this compound + R-SO₂Cl → N-((2,3-Dihydro-1-benzothiophen-3-yl)methyl)sulfonamide

Table 1: Examples of Acylation and Sulfonylation Reactions of Amines

| Amine Substrate | Reagent | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Acetyl Chloride | Amide | Base (e.g., triethylamine), aprotic solvent |

| This compound | Benzenesulfonyl Chloride | Sulfonamide | Base (e.g., pyridine), aprotic solvent |

| N-2,3-dihydrobenzo researchgate.netresearchgate.net-dioxin-6-amine | 4-methylbenzenesulfonyl chloride | Sulfonamide | 10% aqueous Na2CO3 nih.gov |

Alkylation and Reductive Alkylation with Alcohols and Halogenoalkanes

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. This can be achieved through direct alkylation with halogenoalkanes or via reductive alkylation (also known as reductive amination) with carbonyl compounds.

Alkylation with Halogenoalkanes: Direct alkylation involves the reaction of this compound with alkyl halides. This reaction is a nucleophilic substitution where the amine acts as the nucleophile. A base is often required to scavenge the hydrogen halide formed during the reaction. Overalkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can be a competing side reaction.

Reaction Scheme: this compound + R-X → N-Alkyl-(2,3-dihydro-1-benzothiophen-3-yl)methanamine

Reductive Alkylation with Alcohols: Reductive alkylation provides a more controlled method for the synthesis of secondary and tertiary amines. This process involves the reaction of the amine with an aldehyde or a ketone in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced. While less common, alcohols can also be used as alkylating agents in the presence of a suitable catalyst and reducing agent.

Reaction Scheme (with a carbonyl compound): this compound + R'CHO --[Reducing Agent]--> N-Alkyl-(2,3-dihydro-1-benzothiophen-3-yl)methanamine

Table 2: Alkylation and Reductive Alkylation Approaches for Amines

| Amine Substrate | Alkylating/Carbonyl Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| This compound | Methyl Iodide | Secondary/Tertiary Amine | Base (e.g., K2CO3), polar aprotic solvent |

| This compound | Acetone | Secondary Amine | Reducing agent (e.g., NaBH3CN), protic solvent |

Formation of Imine and Amide Derivatives (e.g., Schiff Bases, Urea)

The primary amine functionality is a key precursor for the synthesis of various derivatives, including imines (Schiff bases) and ureas.

Schiff Base Formation: this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. Schiff bases are versatile intermediates in organic synthesis and can be reduced to secondary amines or used in various cycloaddition reactions.

Reaction Scheme: this compound + R'CHO ⇌ N-(Arylmethylidene)-(2,3-dihydro-1-benzothiophen-3-yl)methanamine + H₂O

Urea Formation: Urea derivatives can be synthesized from this compound by reaction with isocyanates or by a two-step process involving the formation of a carbamate (B1207046) followed by reaction with another amine. Ureas are important in medicinal chemistry due to their ability to form hydrogen bonds and their structural resemblance to the peptide backbone.

Reaction Scheme (with an isocyanate): this compound + R-N=C=O → 1-Alkyl-3-((2,3-dihydro-1-benzothiophen-3-yl)methyl)urea

Table 3: Synthesis of Imine and Urea Derivatives

| Amine Substrate | Reagent | Product Type | General Reaction Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | Schiff Base (Imine) | Acid or base catalyst, removal of water |

| This compound | Phenyl isocyanate | Urea | Aprotic solvent |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

While this compound itself is a product of C-N bond formation, its primary amine can, in principle, participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. wikipedia.orglibretexts.org This would lead to the formation of N-aryl derivatives. The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds and has broad substrate scope. organic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

Hypothetical Reaction Scheme: this compound + Ar-X --[Pd catalyst, Ligand, Base]--> N-Aryl-(2,3-dihydro-1-benzothiophen-3-yl)methanamine

The success of this reaction would depend on the specific reaction conditions and the nature of the aryl halide. The bulky dihydrobenzothiophenylmethyl substituent might influence the reaction efficiency.

Reactions Involving the Dihydrobenzothiophene Ring System

The dihydrobenzothiophene ring system also possesses reactive sites, primarily the sulfur atom and the aromatic ring, which can undergo various transformations.

Oxidation and Reduction Reactions of the Sulfur Atom and Ring

Oxidation of the Sulfur Atom: The sulfur atom in the dihydrobenzothiophene ring is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. nih.gov This transformation significantly alters the electronic properties and geometry of the heterocyclic ring. mdpi.com The oxidation of the sulfur atom in thiophene-containing compounds is a known strategy to modulate their electronic structure and biological activity. nih.gov For instance, the oxidation of benzothiophene (B83047) derivatives with reagents like hydrogen peroxide or ferrate(VI) has been reported to yield the corresponding sulfones. nih.gov

Reaction Scheme: this compound --[Oxidizing Agent]--> this compound 1-oxide (Sulfoxide) this compound --[Stronger Oxidizing Agent]--> this compound 1,1-dioxide (Sulfone)

Reduction of the Ring: The dihydrobenzothiophene ring can undergo further reduction. Catalytic hydrogenation can lead to the saturation of the benzene (B151609) ring, affording a perhydrobenzothiophene derivative. Conversely, if the starting material were a benzothiophene, catalytic hydrogenation is a method to obtain the 2,3-dihydrobenzothiophene core structure. researchgate.net The conditions for such reductions, including the choice of catalyst and reaction parameters, are crucial to control the extent of hydrogenation. For example, the hydrogenation of benzothiophene over a palladium sulfide catalyst can selectively yield 2,3-dihydrobenzothiophene. researchgate.net

Table 4: Oxidation and Reduction of the Dihydrobenzothiophene System

| Reaction Type | Reagent/Catalyst | Product | General Conditions |

|---|---|---|---|

| Sulfur Oxidation | m-CPBA, H₂O₂ | Sulfoxide/Sulfone | Controlled stoichiometry of oxidant |

| Ring Reduction | H₂, Pd/C or other catalysts | Perhydrobenzothiophene derivative | High pressure and temperature |

Functionalization via C-H Activation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C-S cleavage)

Direct functionalization of C-H bonds is a powerful strategy for molecular elaboration, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. For benzothiophene-related scaffolds, transition metal-catalyzed reactions, particularly those involving palladium, are paramount.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In derivatives of the related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core, bromine atoms serve as effective handles for introducing new aryl groups. The presence of bromine on the benzothiophene scaffold allows for straightforward functionalization via Suzuki or Heck cross-coupling reactions, enabling the synthesis of new compounds with tailored optoelectronic properties. mdpi.com For instance, 2,3-disubstituted benzo[b]thiophenes can be synthesized in excellent yields through a palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization. acs.org This highlights the utility of halogenated precursors in building molecular complexity around the benzothiophene core.

While direct C-H activation on the this compound scaffold is not extensively documented, studies on related unprotected, nitrogen-rich heterocycles show that such transformations are feasible, albeit challenging. The presence of acidic N-H groups can inhibit palladium catalysts, but specialized precatalyst systems can overcome this issue, allowing for the successful coupling of substrates like indazoles and benzimidazoles. nih.govrsc.org This suggests that the primary amine of this compound could similarly influence catalyst activity, potentially requiring tailored conditions or N-protection strategies.

C-S bond cleavage represents a more drastic transformation, leading to skeletal reconstruction rather than simple functionalization. researchgate.net In the context of hydrodesulfurization (HDS) in the petroleum industry, C-S bond cleavage is a well-known reductive process. researchgate.net Beyond this, transition metal complexes can insert into the C-S bond of benzothiophenes, initiating pathways to structurally diverse molecules. researchgate.netacs.org While often focused on fully aromatic systems, these principles could be applied to the dihydro scaffold to generate novel molecular frameworks.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 2,5-dibromothiophene | 2,5-diisopropenylthiophene | ~70-80% | nih.gov |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃, SPhos, K₃PO₄ | 6-chloro-5H-benzo[a]phenothiazin-5-one | 6-phenyl-5H-benzo[a]phenothiazin-5-one | High | researchgate.net |

| Sonogashira Coupling | Pd(OAc)₂, PPh₃, CuI | o-iodothioanisole | 2,3-disubstituted benzo[b]thiophenes | Excellent | acs.org |

Ring-Opening and Rearrangement Pathways (e.g., Pummerer-type 1,2-metalate shifts)

Rearrangement reactions offer powerful, often metal-free, pathways for the functionalization of sulfur heterocycles. The Pummerer rearrangement and its variants are particularly significant for benzothiophene derivatives, proceeding through their corresponding S-oxides (sulfoxides). wikipedia.org

The classical Pummerer rearrangement transforms a sulfoxide into an α-acyloxy-thioether in the presence of an acid anhydride (B1165640). wikipedia.org A more synthetically useful variant is the interrupted Pummerer reaction . This process involves the activation of a benzothiophene S-oxide, typically with an anhydride, to form a reactive sulfonium (B1226848) intermediate. This intermediate can be trapped by a nucleophilic coupling partner (such as a phenol (B47542) or a silane) before it undergoes the typical rearrangement. The subsequent steps often involve a charge-accelerated acs.orgacs.org-sigmatropic rearrangement, which delivers the coupling partner specifically to the C3 position of the benzothiophene ring. researchgate.netle.ac.uknih.gov

This methodology provides a highly regioselective, metal-free route to C3-functionalized benzothiophenes, a class of compounds that are challenging to synthesize using traditional methods. researchgate.netle.ac.uknih.gov A unique cascade sequence involving an interrupted Pummerer reaction, a acs.orgacs.org-sigmatropic rearrangement, and a subsequent 1,2-migration has also been developed to access C2 functionalized benzothiophenes. nih.gov

For the this compound scaffold, oxidation of the sulfur atom to the sulfoxide would be the prerequisite step. An ensuing Pummerer-type reaction on this dihydro system could potentially lead to functionalization at the C2 position, which bears protons that are alpha to the sulfur atom. An additive Pummerer-type reaction has been observed in a related 2,3-dihydro-5-methylbenzo[b]-thiophenone 1-oxide system, where treatment with alcohols in the presence of acid led to dialkoxy derivatives.

| Reaction Type | Key Reagent(s) | Substrate | Key Intermediate | Product Type | Reference |

| Interrupted Pummerer | TFAA, Phenol | Benzothiophene S-oxide | Sulfonium salt / Intermediate for acs.orgacs.org-sigmatropic shift | C3-Arylated benzothiophene | le.ac.uknih.gov |

| Interrupted Pummerer | TFAA, Allylsilane | Benzothiophene S-oxide | Sulfonium salt / Intermediate for acs.orgacs.org-sigmatropic shift | C3-Allylated benzothiophene | le.ac.uknih.gov |

| Pummerer/Cascade | TFAA, Phenol | Benzothiophene S-oxide | Benzothiophenium salt | C2-Arylated benzothiophene | nih.gov |

TFAA: Trifluoroacetic anhydride

Chemoselectivity and Regioselectivity in Complex Organic Transformations

Controlling selectivity is a central challenge in the functionalization of complex molecules like this compound, which possesses multiple potential reaction sites: the aromatic C-H bonds (C4, C5, C6, C7), the aliphatic C-H bonds (C2, C3), and the N-H bonds of the primary amine.

In the aromatic benzothiophene system, functionalization of the C3 position is significantly more difficult than at the C2 position due to issues of regioselectivity. researchgate.netle.ac.uk Traditional methods often yield mixtures or require directing groups. The interrupted Pummerer reaction of benzothiophene S-oxides stands out as a premier solution to this problem, delivering coupling partners with complete regioselectivity to the C3 position. researchgate.netle.ac.uknih.gov The mechanism inherently favors this outcome, as the initial nucleophilic capture occurs at the sulfur atom, followed by a concerted rearrangement that terminates at the C3 carbon. nih.gov

For the dihydro scaffold, the regiochemical questions shift. The C2 and C3 positions are now sp³-hybridized. The protons at C2 are alpha to the sulfur, making them potentially susceptible to deprotonation or radical abstraction. The aminomethyl group at C3 could act as a directing group in metal-catalyzed C-H activation reactions, potentially guiding functionalization to either the C2 position of the heterocyclic ring or the C4 position of the benzene ring.

Furthermore, chemoselectivity between C-H and N-H functionalization is critical. In many palladium-catalyzed cross-coupling reactions, the presence of an unprotected amine can lead to catalyst deactivation or undesired N-arylation side reactions. nih.gov Therefore, achieving selective C-H activation often requires careful selection of ligands, catalysts, and reaction conditions, or the use of a temporary protecting group on the nitrogen atom.

Mechanistic Elucidation of Key Reactions and Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new transformations. For the reactions relevant to the this compound core, significant mechanistic work has been done on both palladium-catalyzed cross-couplings and Pummerer-type rearrangements.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

Oxidative Addition: A palladium(0) complex reacts with an aryl halide (e.g., a bromo-benzothiophene) to form a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base. This is often the most complex and least understood step of the cycle. nih.govillinois.edu

Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov Mechanistic studies reveal that the specific ligands on the palladium center play a crucial role in the efficiency of each step, influencing reaction rates and substrate scope. nih.govrsc.org

The mechanism of the interrupted Pummerer reaction for C3-functionalization of benzothiophenes is a metal-free pathway that hinges on the reactivity of the sulfoxide. The proposed mechanism is as follows:

Activation: The benzothiophene S-oxide is activated by an electrophile, such as trifluoroacetic anhydride (TFAA), forming a highly reactive sulfonium species.

Nucleophilic Capture: A nucleophile (e.g., a phenol) attacks the sulfur atom of the activated intermediate.

acs.orgacs.org-Sigmatropic Rearrangement: The resulting intermediate undergoes a charge-accelerated rearrangement, which transfers the nucleophile from the sulfur atom to the C3 position of the benzothiophene ring. nih.gov

Rearomatization: Elimination of a proton restores the aromaticity of the thiophene (B33073) ring, yielding the final C3-functionalized product. nih.gov This pathway elegantly explains the observed high regioselectivity for the C3 position, as it is a concerted intramolecular process. nih.govresearchgate.net

Applications of 2,3 Dihydro 1 Benzothiophen 3 Yl Methanamine and Its Derivatives in Non Biological Domains

Role as Ligands in Catalysis and Organometallic Chemistry

The dual-donor (N,S) nature of dihydrobenzothiophene amine derivatives allows them to function as effective ligands in organometallic chemistry. The sulfur atom can act as a hemilabile coordinating site, which is a desirable property in catalyst design as it can stabilize the metal center while allowing for the creation of open coordination sites for substrate activation. mdpi.com

Design and Synthesis of Metal Complexes Featuring Dihydrobenzothiophene Amine Ligands

The synthesis of metal complexes with ligands structurally related to (2,3-Dihydro-1-benzothiophen-3-yl)methanamine often involves the reaction of a suitable ligand precursor with a metal salt. For instance, palladium(II) complexes bearing thioether-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. mdpi.comnih.gov These ligands, which feature a sulfur-containing side chain attached to the NHC core, demonstrate the principle of incorporating thioether moieties into ligand design for transition metal catalysis.

Similarly, complexes of various transition metals like Cobalt(III) and Ruthenium(III) have been synthesized using benzothiazole-derived imine bases, which also feature a combination of nitrogen and sulfur atoms for coordination. biointerfaceresearch.comuobaghdad.edu.iq The synthesis typically involves refluxing the ligand with a metal salt, such as RuCl₃·2H₂O or CoCl₂·6H₂O, in a suitable solvent like methanol (B129727) to yield the final complex. biointerfaceresearch.com These synthetic strategies highlight common pathways for creating well-defined coordination compounds from ligands containing the benzothiophene (B83047) motif.

Catalytic Activity in Organic Transformations (e.g., C-C, C-N, C-O bond formation)

Palladium complexes featuring sulfur-containing ligands have demonstrated significant catalytic activity in various C-C bond-forming reactions. For example, tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes have been shown to successfully catalyze Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. nih.gov The hemilabile nature of the thioether group is often invoked to explain the catalytic efficacy, as it can temporarily dissociate from the metal center to facilitate key steps in the catalytic cycle. mdpi.com

Below is a table summarizing the catalytic performance of a representative palladium(II) complex in C-C coupling reactions.

| Reaction Type | Reactants | Product | Yield (%) |

| Suzuki-Miyaura | 4-Iodoacetophenone, Phenylboronic acid | 4-Acetylbiphenyl | 99 |

| Mizoroki-Heck | 4-Iodoacetophenone, Styrene | 4-Styrylacetophenone | 99 |

| Sonogashira | 4-Iodoacetophenone, Phenylacetylene | 4-(Phenylethynyl)acetophenone | 99 |

Data adapted from studies on analogous N,S-heterocyclic carbene palladium(II) complexes. nih.gov

While direct C-N and C-O bond formation catalysis using this compound ligands is less commonly reported, the fundamental principles of ligand design suggest potential applications in these areas as well.

Asymmetric Induction in Catalytic Reactions Using Chiral Derivatives

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Chiral sulfur-containing ligands, including those based on tetrahydrothiophene (B86538) scaffolds, have emerged as a versatile tool in this field. hilarispublisher.com Enantiopure derivatives can be used to induce stereoselectivity in a variety of transformations.

For instance, chiral tetrahydrothiophene derivatives have been successfully applied in catalytic and asymmetric Corey-Chaykovsky epoxidation, aziridination, and cyclopropanation reactions. hilarispublisher.com Furthermore, a highly enantioselective cascade sulfa-Michael/aldol condensation reaction has been developed using a chiral fluoride (B91410) catalyst to access chiral trisubstituted tetrahydrothiophene derivatives. nih.gov These examples underscore the potential of chiral versions of dihydrobenzothiophene amines to act as ligands in asymmetric synthesis, where the stereogenic center could be installed on the dihydrothiophene ring or the amine side chain to control the enantioselectivity of the catalyzed reaction.

Precursors and Building Blocks in Materials Science

The benzothiophene moiety is a prominent building block in materials science due to its rigid, planar structure and electron-rich nature, which facilitates π-conjugation and charge transport. nih.gov These properties are essential for the development of advanced organic electronic materials.

Incorporation into Polymeric Structures and Macromolecules

Benzothiophene and its derivatives are frequently incorporated into the backbones of conjugated polymers to tune their electronic and optical properties. These polymers are studied for a wide range of applications, including organic solar cells and field-effect transistors. metu.edu.trresearchgate.net The strategy often involves creating a donor-acceptor (D-A) type polymer, where the benzothiophene unit can act as the electron-donating component.

For example, polymers have been synthesized by copolymerizing electron-rich benzodithiophene derivatives with electron-deficient units like 2,1,3-benzothiadiazole. researchgate.net The properties of the resulting macromolecules, such as their optical band gap and molecular energy levels, can be systematically modulated. The amine functionality in this compound provides a reactive handle for polymerization, allowing it to be incorporated into structures like polyamides or polyimides, thus integrating the favorable electronic properties of the benzothiophene core into a robust polymer chain.

Development of Optoelectronic Materials (e.g., charge transfer complexes, π-conjugated systems)

Derivatives of benzothiophene are widely used as building blocks for organic semiconductor materials. mdpi.com The planar and π-conjugated nature of the benzothienobenzothiophene (BTBT) core, for example, leads to high charge carrier mobility in organic field-effect transistors (OFETs). mdpi.commdpi.com

A key application in this area is the formation of charge-transfer (CT) complexes. unibo.itrsc.org These are typically two-component systems formed by an electron donor (like a benzothiophene derivative) and an electron acceptor. unibo.it The interaction between these components can lead to materials with semiconducting or even metallic properties. For instance, novel CT complexes have been synthesized from a benzothienobenzothiophene derivative and various TCNQ-based acceptors. unibo.itrsc.org The degree of charge transfer and the resulting electronic properties can be tuned by modifying the chemical structure of the donor and acceptor molecules. rsc.orgnih.gov

The table below lists some optoelectronic properties of materials based on benzothiophene derivatives.

| Compound/Complex | Application | Key Property | Reference |

| 2,7-bis(5-octylthiophene-2-yl)BTBT | OFET | Charge carrier mobility up to 1.1 cm²·V⁻¹s⁻¹ | mdpi.com |

| (C₈O-BTBT-OC₈)(F₄TCNQ) | OFET | n-type semiconductor behavior | unibo.itrsc.org |

| Dibenzothiophene Derivatives | OFET | Good thermal and photooxidation stability | rsc.org |

| C₃h-BTT·F₄TCNQ | Charge Transfer Material | High ionicity (ρ = 0.27e) | rsc.org |

These findings demonstrate that the dihydrobenzothiophene core provides a robust platform for creating a diverse range of functional organic materials with tunable optoelectronic characteristics.

Supramolecular Chemistry and Molecular Recognition Phenomena (e.g., protonated amine binding)

The primary amine functional group of this compound is the key to its potential role in supramolecular chemistry. In acidic conditions, this amine group becomes protonated, forming a positively charged ammonium (B1175870) cation. This cationic center can then participate in non-covalent interactions with various host molecules, acting as a guest in host-guest complexes.

The recognition of organic ammonium ions is a well-established area of supramolecular chemistry, with a variety of synthetic receptors designed to bind these species. nih.gov The binding is typically driven by a combination of ion-dipole interactions, hydrogen bonding, and cation-π interactions.

Protonated Amine Binding with Macrocyclic Hosts

Macrocyclic compounds such as crown ethers, calixarenes, and cucurbiturils are prominent hosts for ammonium ions. researchgate.net The size of the macrocycle's cavity and the nature of its binding sites are crucial for selective guest recognition.

For instance, 18-crown-6 (B118740) and its derivatives are known to form stable complexes with primary ammonium ions. nih.gov The cyclic arrangement of oxygen atoms in the crown ether pre-organizes the host for binding, allowing the three hydrogen atoms of the -NH3+ group to form strong hydrogen bonds. nih.gov The (2,3-Dihydro-1-benzothiophen-3-yl)methanaminium ion could potentially fit within the cavity of such a macrocycle, with the dihydrobenzothiophene moiety providing a bulky substituent that could influence the binding affinity and selectivity.

Calixarenes, which possess a three-dimensional cavity, can also serve as hosts. Their electron-rich aromatic surfaces can engage in cation-π interactions with the ammonium guest. researchgate.net Furthermore, functionalization of the calixarene's lower rim with groups capable of hydrogen bonding can enhance the binding strength and selectivity for primary ammonium ions over other types of amines. nih.gov

The table below illustrates the typical association constants (Ka) for the binding of various primary ammonium guests with different macrocyclic hosts, providing a reference for the potential binding strength of protonated this compound.

| Host Molecule | Guest Molecule (Ammonium Salt) | Solvent | Association Constant (Ka, M⁻¹) |

| 18-Crown-6 | Benzylammonium hexafluorophosphate | CDCl₃ | 1.2 x 10⁵ |

| Dibenzo-18-crown-6 | tert-Butylammonium hexafluorophosphate | CDCl₃ | 2.5 x 10⁴ |

| p-Sulfonatocalix nih.govarene | Adamantylammonium chloride | D₂O | 3.2 x 10⁴ |

| Cucurbit beilstein-journals.orguril | 1-Adamantylammonium chloride | D₂O | 4.2 x 10¹² |

Interactive Data Table

Note: The data in this table is illustrative and represents the binding of similar ammonium compounds, not this compound itself, for which specific binding data is not available in the reviewed literature.

The stoichiometry of these host-guest complexes is typically 1:1, as confirmed by methods like Job's plot analysis. nih.gov The formation of these complexes can be studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry (ITC), which can provide detailed information about the binding affinity, stoichiometry, and thermodynamics of the interaction.

The unique structure of the (2,3-Dihydro-1-benzothiophen-3-yl)methanaminium ion, with its heterocyclic and aromatic components, could lead to specific and potentially tunable interactions within a host's cavity. The sulfur atom in the dihydrobenzothiophene ring might also play a role in secondary interactions, further influencing the stability and selectivity of the complex. The development of chiral hosts could also enable the enantioselective recognition of the chiral forms of this compound. nih.gov

While experimental data for the supramolecular behavior of this compound is currently lacking, the foundational principles of molecular recognition strongly suggest its utility as a guest molecule in the construction of novel supramolecular assemblies. Future research in this area could lead to the development of new sensors, separation materials, or stimuli-responsive systems based on the host-guest chemistry of this compound.

Advanced Analytical and Characterization Methodologies for 2,3 Dihydro 1 Benzothiophen 3 Yl Methanamine Derivatives

High-Resolution Spectroscopic Techniques (Theoretical and Methodological Aspects)

High-resolution spectroscopy is fundamental to the structural characterization of novel chemical entities. For derivatives of (2,3-Dihydro-1-benzothiophen-3-yl)methanamine, techniques such as NMR, mass spectrometry, and X-ray crystallography provide unparalleled insights into their molecular architecture.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information, complex structures necessitate the use of two-dimensional (2D) NMR experiments for complete resonance assignment. nih.govnih.gov

Methodologically, the process begins with acquiring standard ¹H and ¹³C spectra. Subsequently, a suite of 2D NMR experiments is employed to establish connectivity.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another within the molecule's framework. This is crucial for mapping out the spin systems in the dihydrothiophene and aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H-¹³C pairs. It is a powerful technique for assigning carbon resonances based on their attached, and often more easily assigned, protons. scirp.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for connecting different spin systems, for instance, linking the methanamine group to the dihydrothiophene ring and confirming the substitution patterns on the benzothiophene (B83047) core. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation in solution.

Through the combined interpretation of these spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the constitution and configuration of the synthesized derivatives. nih.govnih.gov

Table 1: Representative NMR Data for a this compound Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2-CH₂ | ~3.2-3.5 | ~38.0 | C-3, C-3a |

| 3-CH | ~3.8-4.1 | ~45.0 | C-2, C-3a, CH₂-amine |

| CH₂ (amine) | ~2.9-3.2 | ~48.0 | C-3 |

| 4-CH (aromatic) | ~7.1-7.3 | ~125.0 | C-5, C-7a |

| 5-CH (aromatic) | ~7.0-7.2 | ~127.0 | C-4, C-7 |

| 6-CH (aromatic) | ~7.2-7.4 | ~128.0 | C-5, C-7a |

| 7-CH (aromatic) | ~7.4-7.6 | ~124.0 | C-5, C-3a |

| 3a-C (bridgehead) | - | ~140.0 | - |

| 7a-C (bridgehead) | - | ~142.0 | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident determination of the elemental composition, distinguishing between compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In a typical experiment, the parent molecule is ionized and isolated, then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For a this compound derivative, key fragmentation pathways often involve:

Cleavage of the C-N bond: Loss of the amine-containing side chain.

Benzylic cleavage: Fission of the bond between the dihydrothiophene ring and the aminomethyl group is a common and diagnostic fragmentation.

Ring opening: Fragmentation of the dihydrothiophene ring.

Loss of small molecules: Elimination of H₂S or other neutral fragments from the heterocyclic core.

Understanding these fragmentation patterns is invaluable for confirming the identity of known compounds and for elucidating the structure of unknown derivatives or metabolites. nih.govresearchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₂NS⁺ | 166.0685 |

| [M-NH₂]⁺ | C₉H₉S⁺ | 149.0420 |

| [M-CH₂NH₂]⁺ | C₈H₇S⁺ | 135.0263 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. researchgate.net This technique yields a three-dimensional model of the molecule in the solid state, offering unambiguous information on bond lengths, bond angles, and torsional angles. nih.govnih.gov

For derivatives of this compound, crystallographic analysis can:

Confirm absolute stereochemistry: For chiral derivatives, X-ray analysis of a crystal containing a single enantiomer can determine its absolute configuration (R or S).

Reveal conformational preferences: The analysis shows the preferred conformation of the flexible dihydrothiophene ring (e.g., envelope or twist) in the solid state. researchgate.net

Characterize intermolecular interactions: It provides detailed insights into how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonding, π–π stacking, and van der Waals forces that govern the solid-state structure. nih.govresearchgate.net

This detailed structural information is crucial for understanding structure-activity relationships and for computational modeling studies. researchgate.netresearchgate.net

Table 3: Illustrative Crystallographic Parameters for a Benzothiophene Derivative

| Parameter | Typical Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-S Bond Length (Thiophene) | ~1.75-1.78 Å |

| C-C Bond Length (Aromatic) | ~1.37-1.41 Å |

| Dihydrothiophene Ring Conformation | e.g., Twisted-envelope |

| Key Intermolecular Interaction | e.g., N-H···S Hydrogen Bond |

Chromatographic and Separation Methodologies

Chromatography is essential for both the analysis and purification of this compound derivatives, ensuring their chemical and stereochemical purity.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is critical to separate and quantify them. unife.it Chiral chromatography is the gold standard for this purpose. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for enantiomeric separation. nih.gov It utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are screened with various mobile phases (both normal and reversed-phase) to achieve optimal separation. unife.itnih.gov

Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives, chiral GC is a viable alternative. gcms.cz This method uses capillary columns coated with a chiral selector, often a cyclodextrin (B1172386) derivative, to resolve the enantiomers.

The primary goal of chiral method development is to achieve a baseline separation of the two enantiomer peaks, allowing for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio (er). chromatographyonline.com

Table 4: Example Conditions for Chiral HPLC Separation

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose (B160209) tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | e.g., 250 x 4.6 mm, 5 µm | e.g., 150 x 4.6 mm, 3 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1) | Acetonitrile (B52724) / Water (60:40) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

Method Development in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Mixture Analysis

Method development is a systematic process aimed at creating a robust and reliable analytical procedure. sigmaaldrich.comamazonaws.com Key steps include:

Column and Stationary Phase Selection: For HPLC, reversed-phase columns (e.g., C8 or C18) are most common for moderately polar compounds like these derivatives. journalbji.com For GC, a mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point.

Mobile Phase/Carrier Gas Optimization: In HPLC, the composition of the mobile phase (e.g., the ratio of water/buffer to an organic modifier like acetonitrile or methanol) is optimized. sigmaaldrich.com Both isocratic (constant composition) and gradient (changing composition) elution modes are explored to achieve the best separation of all components in a reasonable time. nih.gov In GC, the oven temperature program is optimized to resolve analytes based on their boiling points and interactions with the stationary phase.

Detector Selection: A UV detector is typically used for HPLC due to the aromatic nature of the benzothiophene core. unirioja.es A Flame Ionization Detector (FID) is standard for GC analysis.

Method Validation: Once optimized, the method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. journalbji.com

Table 5: General Parameters for HPLC Purity Method Development

| Parameter | Initial Screening Conditions | Optimization Goal |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Achieve good peak shape and retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | Improve peak symmetry and ionization if using MS detection. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Adjust selectivity and retention time. |

| Elution Mode | Scouting gradient (e.g., 5-95% B over 20 min) | Determine optimal gradient slope or switch to isocratic if possible. |

| Flow Rate | 1.0 mL/min | Balance analysis time with separation efficiency and system pressure. |

| Column Temperature | Ambient or 30 °C | Improve peak shape and adjust retention. |

| Detection Wavelength | 254 nm or Photodiode Array (PDA) scan | Select wavelength of maximum absorbance for best sensitivity. |

Thin-Layer Chromatography (TLC) Method Optimization for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile preliminary analytical method for the qualitative analysis of this compound derivatives. pnrjournal.com It is instrumental for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent conditions prior to column chromatography or HPLC analysis. pnrjournal.com The optimization of the TLC method is crucial for achieving complete separation of the target compound from impurities, starting materials, or byproducts. researchgate.net

The most critical factor in TLC optimization is the composition of the mobile phase. researchgate.net For basic compounds such as this compound and its derivatives, a systematic approach to solvent selection is necessary to achieve clear separation on standard silica (B1680970) gel plates. researchgate.net The strategy often involves adjusting the polarity and selectivity of a multi-component solvent system. researchgate.netresearchgate.net

A common approach involves using a primary non-polar solvent (e.g., hexane (B92381) or heptane), a more polar solvent to modulate the retention factor (Rf) (e.g., ethyl acetate (B1210297) or dichloromethane), and a small amount of a modifier to improve spot shape and resolution. Given the basic nature of the amine, acidic modifiers like acetic acid or basic modifiers like triethylamine (B128534) (TEA) are often added. researchgate.net These modifiers help to minimize tailing by deactivating the acidic silanol (B1196071) groups on the silica surface. researchgate.net

The optimization process can be guided by experimenting with different ratios of solvents to achieve an optimal Rf value, typically between 0.3 and 0.5, which ensures the best resolution. A series of experiments with varying mobile phase compositions allows for the selection of the system that provides the best separation. nih.gov

Table 1: Hypothetical TLC Mobile Phase Optimization for N-acetyl-(2,3-dihydro-1-benzothiophen-3-yl)methanamine

| Trial No. | Mobile Phase Composition (v/v/v) | Modifier | Observed Rf | Spot Characteristics |

| 1 | Hexane : Ethyl Acetate (70:30) | None | 0.25 | Tailing |

| 2 | Hexane : Ethyl Acetate (50:50) | None | 0.45 | Moderate Tailing |

| 3 | Dichloromethane : Methanol (95:5) | None | 0.30 | Significant Tailing |

| 4 | Dichloromethane : Methanol (95:5) | 0.5% Acetic Acid | 0.35 | Reduced Tailing |

| 5 | Dichloromethane : Methanol (95:5) | 0.5% Triethylamine | 0.40 | Sharp, Symmetrical Spot |

| 6 | Chloroform : Methanol (90:10) | 0.5% Triethylamine | 0.55 | Sharp, Symmetrical Spot |

This table presents illustrative data for methodological demonstration.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the benzothiophene ring is UV-active. Additionally, chemical staining agents can be used. For derivatives with a primary amine, ninhydrin (B49086) stain is effective, producing a characteristic colored spot upon heating. For other derivatives, a general stain like potassium permanganate (B83412) can be used to visualize organic compounds.

Purity and Stereochemical Purity Determination Techniques

Assessing the purity of this compound derivatives is a critical step in their characterization. This involves determining both the chemical purity (the percentage of the main compound relative to any impurities) and, crucially, the stereochemical or enantiomeric purity, given that the molecule possesses a stereogenic center at the C3 position.

Chemical Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative determination of chemical purity. A reversed-phase method using a C18 column is commonly employed for heterocyclic aromatic amines. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to separate compounds with a range of polarities. Detection is usually performed with a UV detector set to a wavelength where the benzothiophene chromophore absorbs strongly. jfda-online.com The purity is calculated based on the relative peak area of the main compound compared to the total area of all detected peaks.

For certain high-purity, thermally stable derivatives, Differential Scanning Calorimetry (DSC) can also be used. This method determines purity by analyzing the melting point depression caused by impurities and does not require a reference standard.

Table 2: Representative HPLC Data for Chemical Purity Analysis of a this compound Derivative

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 3.45 | 15.6 | 0.45 | Impurity A |

| 2 | 5.82 | 3425.8 | 99.10 | Main Compound |

| 3 | 7.11 | 12.1 | 0.35 | Impurity B |

| 4 | 8.04 | 3.5 | 0.10 | Impurity C |

| Total | 3457.0 | 100.00 |

This table presents illustrative data for methodological demonstration.

Stereochemical Purity Determination

The determination of enantiomeric purity (or enantiomeric excess, % ee) is essential for chiral compounds intended for biological or pharmaceutical applications. yakhak.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective and widely used technique for separating and quantifying enantiomers. yakhak.org The method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral amines. yakhak.orgresearchgate.net

The separation is typically performed in normal-phase mode, using a mobile phase composed of a non-polar solvent like hexane or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.netmdpi.com The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution for basic analytes like amines. researchgate.netnih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An alternative method involves the use of NMR spectroscopy with a chiral solvating agent (CSA). nih.gov The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction results in separate, distinguishable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of their ratio by integration. nih.gov

Table 3: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis

| Parameter | Value |

| Column | Chiralpak® IA-3 |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Retention Time (S)-enantiomer | 8.52 min |

| Retention Time (R)-enantiomer | 10.15 min |

| Resolution (Rs) | 2.15 |

| Peak Area (S)-enantiomer | 1850.4 |

| Peak Area (R)-enantiomer | 12.7 |

| Enantiomeric Excess (% ee) | 98.65% |

This table presents illustrative data for methodological demonstration. The % ee is calculated as [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Future Perspectives and Challenges in Research on 2,3 Dihydro 1 Benzothiophen 3 Yl Methanamine

Development of Novel and Sustainable Synthetic Pathways for Derivatives

A primary challenge in the study of (2,3-Dihydro-1-benzothiophen-3-yl)methanamine derivatives is the development of synthetic pathways that are not only efficient but also environmentally sustainable. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards greener alternatives.

One promising avenue is the expanded use of multicomponent reactions (MCRs) . MCRs offer a significant advantage by combining three or more reactants in a single step to form a complex product, thereby reducing waste, saving time, and increasing atom economy. beilstein-journals.orgnih.gov The development of novel MCRs could provide direct access to a wide array of substituted this compound derivatives. nih.govresearchgate.net Microwave-assisted MCRs, in particular, have shown great potential for accelerating reaction times and improving yields in the synthesis of various heterocyclic compounds. beilstein-journals.orgsemanticscholar.org

Another key area of development will be catalyst-free synthesis . Reactions that proceed under mild conditions without the need for a catalyst are highly desirable from a sustainability standpoint. rsc.org For instance, methods using biodegradable and reusable promoting media, such as glycerol, have been successfully employed for the synthesis of related benzothiazepines and could be adapted for the dihydro-benzothiophene scaffold. rsc.orgresearchgate.net

Furthermore, the exploration of one-pot reaction strategies will be crucial. Iodine-mediated one-pot cyclization-alkylation reactions, for example, have been used to synthesize highly functionalized 2,3-disubstituted benzo[b]thiophene cores under mild conditions, offering an atom-economical route that eliminates the need for excessive reagents. morressier.com

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, step efficiency. beilstein-journals.org | Direct synthesis of diverse derivatives in a single step. |

| Catalyst-Free Synthesis | Environmentally friendly, simplified purification, reduced cost. rsc.org | Sustainable production pathways using green solvents. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced selectivity. semanticscholar.org | Efficient synthesis of complex heterocyclic structures. |

| One-Pot Reactions | Minimizes intermediate isolation, reduces solvent use. | Streamlined synthesis of functionalized scaffolds. morressier.com |

Unveiling Undiscovered Reactivity and Mechanistic Complexity of the Scaffold

The 2,3-dihydro-1-benzothiophene scaffold holds significant potential for novel chemical transformations that have yet to be fully explored. A deeper understanding of its reactivity and the mechanisms governing its transformations is essential for unlocking its full synthetic utility.

Future research will likely focus on the asymmetric functionalization and dearomatization of the thiophene (B33073) ring. nih.govrsc.org While challenging, these transformations can lead to the creation of complex, three-dimensional structures with significant biological and material potential. Mechanistic studies, including the use of density functional theory (DFT) calculations, will be instrumental in elucidating the pathways of these reactions and enabling the rational design of new synthetic methods. nih.gov

The Diels-Alder reactivity of related thieno-pyranones to form benzothiophenes suggests that the dihydro-benzothiophene core could participate in or be formed through novel cycloaddition reactions. researchgate.netrsc.org Investigating the behavior of this scaffold under various cycloaddition conditions could lead to the discovery of new synthetic routes to complex fused-ring systems.

Furthermore, a comprehensive investigation into the electrophilic and metalation reactions of the scaffold is warranted. researchgate.net Understanding the regioselectivity of these reactions is crucial for the controlled synthesis of specifically substituted derivatives. Detailed mechanistic studies will be necessary to predict and control the outcomes of these transformations. chempedia.info

Expanding Non-Biological Applications and Contributions to Material Science

While sulfur-containing heterocycles are well-known for their pharmacological activities, the non-biological applications of the this compound scaffold, particularly in material science, remain largely unexplored. tandfonline.commdpi.comnih.gov The unique electronic properties of the benzothiophene (B83047) core suggest significant potential in the development of novel organic materials. nih.gov

Derivatives of benzothiophene are increasingly being investigated as organic semiconductors . mdpi.com The rigid, planar, and π-conjugated system of the benzothiophene unit makes it an excellent candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgnih.govresearchgate.netmdpi.comsoton.ac.uk Future research could focus on synthesizing polymers and small molecules incorporating the this compound scaffold to tune their electronic properties and device performance. rsc.org

The development of donor-acceptor polymers containing benzothiophene units is another promising area. nih.gov The sulfur atom in the thiophene ring can be easily oxidized to form electron-deficient sulfoxide (B87167) or sulfone groups, which can be beneficial for electron injection and transport in electronic devices. rsc.org This tunability allows for the design of materials with specific optoelectronic properties.

| Application Area | Key Properties of Benzothiophene Scaffold | Future Research Direction |

| Organic Semiconductors | High charge carrier mobility, thermal stability, tunable electronics. mdpi.com | Synthesis of novel derivatives for OFETs and OPVs. mdpi.comnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Potential for high quantum yields, tunable emission properties. mdpi.comrsc.org | Development of new luminogens based on the scaffold. |

| Conducting Polymers | Formation of rigid, conjugated, and planar polymer structures. rsc.org | Exploration of polymerization techniques for new materials. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemistry by accelerating the design and synthesis of new molecules. For a scaffold like this compound, these computational tools offer a powerful approach to navigate its vast chemical space and predict optimal synthetic pathways.

A significant challenge in synthesizing chiral molecules like this compound is predicting the stereochemical outcome of a reaction. Machine learning models are being developed to quantitatively predict the stereoselectivity of chemical transformations. bohrium.comresearchgate.netarxiv.orgresearchgate.netarxiv.org By analyzing the features of the reactants, catalysts, and reaction conditions, these models can provide valuable insights that guide the development of highly selective synthetic methods. researchgate.net

Furthermore, AI can assist in synthesis planning . Computer-aided synthesis planning programs can propose viable synthetic routes to target molecules, including those with complex heterocyclic cores. This can help chemists to identify more efficient and sustainable reaction pathways, reducing the number of synthetic steps and the use of hazardous reagents. mdpi.com

Exploration of New Catalytic Systems for Stereoselective Transformations

The chiral center at the 3-position of the this compound scaffold makes stereoselective synthesis a critical area of research. The development of new catalytic systems that can control the stereochemistry of reactions involving this scaffold is a key challenge and a significant opportunity.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. acs.orgnih.gov Rhodium-catalyzed asymmetric hydrogenation has been successfully used to produce chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides with excellent enantioselectivities. nih.gov Future work could focus on adapting and optimizing such catalytic systems for the synthesis of enantiopure this compound and its derivatives.

The use of chiral ligands is central to enantioselective catalysis. mdpi.com The design and synthesis of novel chiral ligands, including those based on thiophene derivatives, could lead to new catalytic systems with improved activity and selectivity for the functionalization of the dihydro-benzothiophene scaffold. researchgate.net

Beyond metal catalysis, biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.govresearchgate.net Engineered enzymes, such as transaminases and oxidases, can operate under mild conditions and offer exquisite control over stereochemistry. Exploring enzymatic routes for the synthesis and derivatization of this compound could provide highly efficient and sustainable manufacturing processes. nih.gov

| Catalytic Approach | Mechanism/Principle | Relevance to this compound |

| Asymmetric Hydrogenation | Transition metal complexes with chiral ligands catalyze the enantioselective addition of hydrogen. acs.orgnih.gov | Synthesis of enantiomerically pure dihydro-benzothiophene derivatives. |

| Chiral Ligand-Assisted C-H Functionalization | Chiral ligands create a stereocontrolled environment for the direct functionalization of C-H bonds. mdpi.com | Stereoselective introduction of functional groups onto the scaffold. |

| Biocatalysis | Engineered enzymes (e.g., transaminases) catalyze stereoselective reactions. nih.gov | Green and highly selective synthesis of chiral amine derivatives. researchgate.net |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (2,3-Dihydro-1-benzothiophen-3-yl)methanamine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (based on GHS classifications for similar amines) .

- Ventilation : Employ fume hoods to minimize inhalation risks, as analogous benzothiophene derivatives may release irritants (e.g., H335 hazard code for respiratory irritation) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste, following institutional guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Prioritize H and C NMR to confirm the benzothiophene scaffold and methanamine substituent. Compare chemical shifts with structurally similar compounds (e.g., thiophene-based methanamines in ) .

- LC-MS : Use high-resolution mass spectrometry to verify molecular weight (e.g., CHNS theoretical mass ≈ 177.07 g/mol) and purity (>95% as per industry standards) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in amber glass vials under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Avoid moisture by using desiccants, as moisture-sensitive amines degrade rapidly .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for derivatives of this compound?

- Methodological Answer :

- 2D NMR Techniques : Employ COSY, HSQC, and NOESY to resolve overlapping signals or confirm stereochemistry in complex derivatives .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA software) to identify misassignments .

Q. What experimental design optimizes the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) systematically to maximize yield and enantioselectivity .

Q. How can molecular dynamics (MD) simulations predict the compound’s behavior in aqueous vs. lipid environments?

- Methodological Answer :

- Force Field Selection : Use GAFF or CHARMM36 for small organic molecules. Solvate the compound in TIP3P water or a lipid bilayer (e.g., DPPC) using GROMACS .

- Analysis : Calculate radial distribution functions (RDFs) to assess hydrogen-bonding propensity and logP values to predict membrane permeability .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality Control : Establish strict HPLC thresholds (e.g., ≥98% purity) and reject batches with aberrant impurity profiles .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational and experimental logP values?

- Methodological Answer :

- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., MarvinSuite, ACD/Labs). Adjust computational parameters (e.g., solvation models) to align results .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.